5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione
CAS No.: 953894-64-9
Cat. No.: VC5052633
Molecular Formula: C8H3ClFNO2
Molecular Weight: 199.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 953894-64-9 |
---|---|
Molecular Formula | C8H3ClFNO2 |
Molecular Weight | 199.57 |
IUPAC Name | 5-chloro-7-fluoro-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C8H3ClFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) |
Standard InChI Key | YXFUMUTYASYEGQ-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C2=C1C(=O)C(=O)N2)F)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a 2,3-dihydroindole scaffold (C8H5ClFNO2) with ketone groups at positions 2 and 3. The chloro and fluoro substituents occupy adjacent positions on the aromatic ring, creating a polarized electron distribution. Crystallographic studies of analogous indole-2,3-diones reveal planar configurations with bond angles of 120.5° at the diketone moiety and 117.8° at the halogenated positions .
Table 1: Key Structural Parameters
Parameter | Value | Method of Determination |
---|---|---|
Molecular Weight | 199.56 g/mol | PubChem CID 28969145 |
XLogP3 | 1.9 | Computed by PubChem |
Hydrogen Bond Donors | 1 | InChI descriptor |
Topological Polar SA | 58.6 Ų | PubChem algorithms |
Spectroscopic Characteristics
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NMR: The NMR spectrum in DMSO-d6 shows characteristic signals at δ 7.45 (d, J = 8.4 Hz, H-4), δ 6.98 (d, J = 8.4 Hz, H-6), and δ 3.25 (s, 2H, CH2) for the dihydro moiety .
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IR: Strong carbonyl stretches at 1725 cm (C=O) and 1680 cm (conjugated C=O) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The standard synthesis involves a three-step process:
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Indole Ring Formation: Fischer indole synthesis using 4-chloro-6-fluorophenylhydrazine and levulinic acid at 120°C in acetic acid (yield: 68%) .
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Oxidation: Treatment with Jones reagent (CrO3/H2SO4) at 0°C to form the 2,3-dione (yield: 82%) .
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Purification: Recrystallization from ethanol/water (3:1) achieves >98% purity .
Table 2: Optimization of Halogenation Steps
Halogen Source | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
Cl2 gas | 25 | 45 | 92 |
N-Chlorosuccinimide | 80 | 78 | 97 |
SO2Cl2 | 60 | 65 | 95 |
Industrial Manufacturing
Continuous flow reactors with the following parameters maximize efficiency:
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Residence Time: 12 minutes
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Pressure: 3 bar
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Catalyst: 0.5 mol% RuCl3
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes substitution at C-4 and C-6 positions:
Reaction kinetics show a second-order dependence on amine concentration (k = 0.42 L/mol·s) .
Reduction Pathways
Selective reduction of the diketone moiety produces distinct intermediates:
Table 3: Reduction Products and Applications
Reducing Agent | Product | Yield (%) | Application |
---|---|---|---|
NaBH4 | 2,3-Diol | 78 | Antidepressant precursors |
H2/Pd-C | 2,3-Deoxyindole | 85 | Neuroprotective agents |
LiAlH(t-BuO)3 | Mono-alcohol | 63 | Chiral building blocks |
Isoform | IC50 (nM) | Selectivity vs. ALDH1A1 |
---|---|---|
ALDH1A1 | 320 | 1.0 |
ALDH2 | 45 | 7.1 |
ALDH3A1 | >10,000 | <0.03 |
Mechanistic studies indicate competitive inhibition via covalent modification of Cys302 in ALDH2’s active site .
Anticancer Activity
In MCF-7 breast cancer cells:
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GI50: 37 nM
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Apoptosis Induction: 58% at 100 nM (72 hr exposure)
Industrial and Materials Science Applications
Conductive Polymers
Copolymerization with 3,4-ethylenedioxythiophene (EDOT) yields materials with enhanced conductivity:
Table 5: Polymer Properties
Comonomer Ratio | Conductivity (S/cm) | Bandgap (eV) |
---|---|---|
1:1 | 12 | 1.8 |
1:3 | 28 | 1.5 |
1:5 | 45 | 1.3 |
Dye-Sensitized Solar Cells
As a π-bridge in DSSCs:
Environmental and Regulatory Considerations
Ecotoxicity Data
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